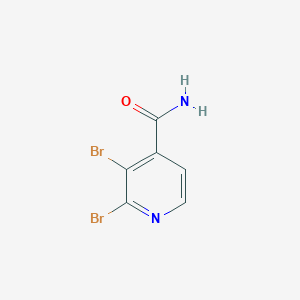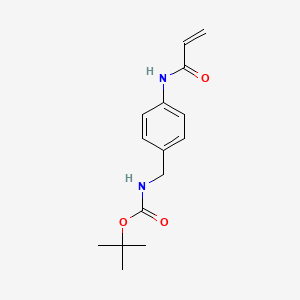
Tert-butyl (4-acrylamidobenzyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (4-acrylamidobenzyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an acryloyl group, and a benzyl carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-acrylamidobenzyl)carbamate typically involves the reaction of 4-acrylamidobenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (4-acrylamidobenzyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The acryloyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Polymerization: The acryloyl group can undergo radical polymerization to form polymers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are commonly used.
Major Products Formed
Substitution: Formation of substituted benzyl carbamates.
Hydrolysis: Formation of 4-acrylamidobenzylamine and carbon dioxide.
Polymerization: Formation of polyacrylamide-based polymers.
Applications De Recherche Scientifique
Tert-butyl (4-acrylamidobenzyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of bioactive compounds and as a protecting group for amines in peptide synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl (4-acrylamidobenzyl)carbamate involves its interaction with various molecular targets. The carbamate group can act as a protecting group for amines, preventing unwanted reactions during synthesis. The acryloyl group can participate in polymerization reactions, leading to the formation of polymeric materials. The benzyl moiety can enhance the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protecting group properties.
4-acrylamidobenzylamine: Lacks the carbamate group but contains the acryloyl and benzyl moieties.
Tert-butyl (4-ethynylphenyl)carbamate: Contains an ethynyl group instead of an acryloyl group.
Uniqueness
Tert-butyl (4-acrylamidobenzyl)carbamate is unique due to the presence of both the acryloyl and carbamate groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo polymerization and act as a protecting group makes it valuable in various applications.
Propriétés
Formule moléculaire |
C15H20N2O3 |
|---|---|
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
tert-butyl N-[[4-(prop-2-enoylamino)phenyl]methyl]carbamate |
InChI |
InChI=1S/C15H20N2O3/c1-5-13(18)17-12-8-6-11(7-9-12)10-16-14(19)20-15(2,3)4/h5-9H,1,10H2,2-4H3,(H,16,19)(H,17,18) |
Clé InChI |
SFVKWTUHFSJMSU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)NC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



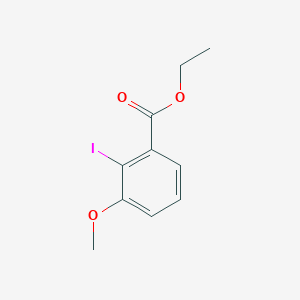
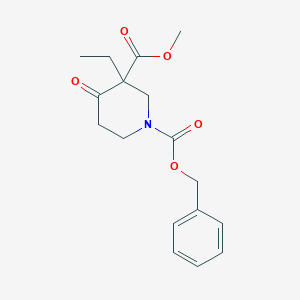
![8-Chloroimidazo[1,2-c]pyrimidine](/img/structure/B13666272.png)
![5-[4-(Benzyloxy)phenyl]-3-methylisoxazole](/img/structure/B13666274.png)
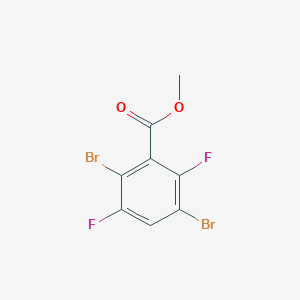
![8-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666296.png)
![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B13666299.png)

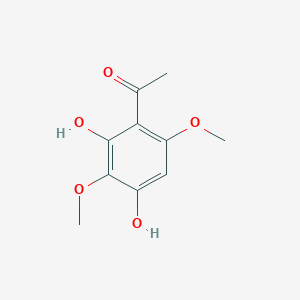

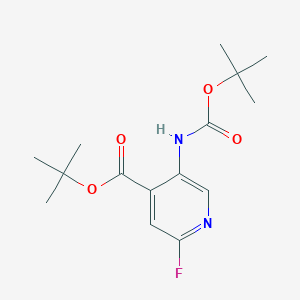
![tert-butyl 6-amino-1,1-dimethylspiro[3H-isoquinoline-4,1'-cyclopropane]-2-carboxylate](/img/structure/B13666330.png)
